2,4-Difluoro-3-nitrobenzonitrile

Description

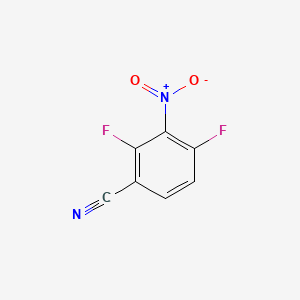

Structure

3D Structure

Properties

IUPAC Name |

2,4-difluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-5-2-1-4(3-10)6(9)7(5)11(12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESWWHRCQMLPFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Difluoro-3-nitrobenzonitrile CAS number

An In-Depth Technical Guide to 2,4-Difluoro-3-nitrobenzonitrile: A Core Intermediate in Modern Drug Discovery

Executive Summary: this compound is a pivotal, multi-functional aromatic compound extensively utilized by researchers in medicinal chemistry and drug development. Its molecular architecture, featuring two fluorine atoms, a nitro group, and a nitrile moiety, provides a unique combination of reactivity that makes it an exceptionally versatile building block for synthesizing complex heterocyclic structures. The strategic placement of electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr), rendering it a highly sought-after precursor for a variety of therapeutic agents, particularly in the domain of oncology. This guide offers a senior-level perspective on its synthesis, core reactivity, applications in kinase inhibitor development, and essential technical data for laboratory use.

Core Chemical and Physical Properties

This compound is typically a colorless to yellow solid at room temperature.[1] Its solubility in water is low, but it is soluble in common organic solvents, a characteristic that facilitates its use in a wide range of reaction conditions.[2] The precise physical and chemical properties are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1186194-75-1 | [1][3] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [1][2] |

| Molecular Weight | 184.10 g/mol | [2][4] |

| Appearance | Colorless to yellow liquid or low melting solid | [1] |

| Melting Point | 72 - 76 °C | [2] |

| Purity | ≥96.0 - 97% (typical for research grades) | [1] |

| IUPAC Name | This compound | [1] |

Synthesis and Mechanistic Rationale

The synthesis of fluorinated-nitrated aromatic compounds often involves electrophilic nitration of a corresponding fluorinated precursor. A common and effective method for synthesizing related structures, such as 2,4-Difluoro-3-bromo-1-nitrobenzene, involves the careful, dropwise addition of concentrated nitric acid to a solution of the starting material in concentrated sulfuric acid.[5] This approach leverages the powerful nitrating medium generated from the acid mixture.

Causality of Experimental Choices:

-

Sulfuric Acid as Solvent: Concentrated sulfuric acid serves a dual purpose. It acts as a solvent for the aromatic precursor and, more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

-

Controlled Temperature: The dropwise addition of nitric acid and maintaining a controlled temperature (e.g., not exceeding 55°C) is critical.[5] Nitration is a highly exothermic reaction, and runaway temperatures can lead to the formation of dinitrated byproducts and increase safety risks.

-

Ice Quenching: Pouring the reaction mixture onto ice serves to quench the reaction rapidly by diluting the acid and precipitating the organic product, which is typically insoluble in the aqueous acidic medium.[5]

A logical synthetic pathway is visualized below.

Caption: Generalized synthesis pathway for fluoronitrobenzonitriles.

Reactivity and Application in Drug Discovery

The synthetic value of this compound is rooted in the principle of Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms on the benzene ring are activated by the potent electron-withdrawing effects of the adjacent nitro (-NO₂) and cyano (-C≡N) groups. This activation dramatically increases the electrophilicity of the carbon atoms to which they are attached, making them susceptible to attack by nucleophiles.

Fluorine is an exceptional leaving group in SNAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, thereby accelerating the reaction rate compared to its chloro- or bromo-analogs.[6]

Application Workflow: Synthesis of Kinase Inhibitor Scaffolds

A primary application of fluoronitrobenzoates is as a precursor for pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds.[7] These heterocyclic systems are considered "privileged structures" in medicinal chemistry because they effectively mimic the adenine core of ATP and can bind to the ATP-binding site of various protein kinases.[7] Dysregulated kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7][8]

The following workflow details the strategic use of a fluoronitrobenzoate intermediate in this process.

Experimental Protocol: Two-Step Synthesis of a Core Intermediate

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Setup: In a reaction vessel, dissolve 1 equivalent of this compound in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Addition of Nucleophile: Add 1.1 equivalents of the desired nucleophile (e.g., a protected piperazine or another amine) and 1.5 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) or potassium carbonate.

-

Reaction: Heat the mixture to a temperature between 80-120°C. The specific temperature depends on the nucleophile's reactivity.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[6]

-

Work-up: After completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.[6]

Step 2: Reduction of the Nitro Group

-

Setup: Dissolve the product from Step 1 in a solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).

-

Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC or HPLC until the substituted nitroaromatic intermediate is fully converted to the corresponding aniline.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired amino-substituted product, which serves as a key intermediate for further cyclization reactions.

Caption: Workflow for synthesizing a key drug intermediate.

Spectroscopic Characterization Profile

Confirming the identity and purity of this compound is essential. While specific data for this exact isomer can be proprietary, a profile can be constructed based on data from closely related analogs like 2,3-Difluoro-6-nitrobenzonitrile.[9][10]

| Technique | Expected Data and Interpretation |

| ¹H NMR | The spectrum should display signals in the aromatic region (typically 7.5-8.5 ppm). The protons will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the adjacent fluorine atoms (H-F coupling).[10] |

| ¹⁹F NMR | Two distinct signals are expected, one for each fluorine atom. These signals will appear as multiplets due to F-F and F-H coupling, providing definitive information about the fluorine environments. |

| ¹³C NMR | Aromatic carbon signals are expected between 110-160 ppm. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The nitrile carbon signal typically appears downfield (>115 ppm).[10] |

| Infrared (IR) | The IR spectrum will show characteristic strong absorption bands for the key functional groups: a sharp peak around 2230-2240 cm⁻¹ for the C≡N stretch, strong bands around 1530-1550 cm⁻¹ and 1350 cm⁻¹ for the asymmetric and symmetric NO₂ stretches, and absorptions in the 1200-1300 cm⁻¹ region for the C-F bonds.[10] |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of 184.01 (for the exact mass).[10] Fragmentation patterns can provide further structural confirmation. |

Safety, Handling, and Storage

As with many multifunctional nitroaromatic compounds, this compound requires careful handling. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid all personal contact.[14] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, open flames, and incompatible substances such as strong oxidizing agents, acids, and bases.[2]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][13] For skin contact, wash with plenty of soap and water.[13] If swallowed or if irritation persists, seek immediate medical advice.[13]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a predictable and potent reactivity profile that has been expertly leveraged by medicinal chemists. Its role as a key intermediate, particularly in the synthesis of kinase inhibitors for targeted cancer therapy, underscores its importance in the drug discovery pipeline. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely utilize this valuable chemical building block in their synthetic endeavors.

References

- This compound - Methylamine Supplier. (n.d.).

- ChemicalBook. (2023). This compound | 1186194-75-1.

- Thermo Scientific Chemicals. (n.d.). This compound, 97%.

- BenchChem. (2025). A Comparative Analysis of Reactivity: 4-Fluoro- 3-nitrobenzonitrile versus 4-Chloro-3.

- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.

- BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.

- PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile.

- Greenbook.net. (2017). SAFETY DATA SHEET 2,4-D Granules.

- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile.

- Safety Data Sheet. (2023). 2,4-Difluorobenzonitrile.

- CymitQuimica. (2022). 2,3-Difluoro-4-methoxybenzonitrile Safety Data Sheet.

- BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).

- NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

- BenchChem. (2025). Spectroscopic Profile of 2,3-Difluoro-6-nitrobenzonitrile: A Technical Guide.

- BenchChem. (2025). Confirming the Structure of 2,3-Difluoro-6-nitrobenzonitrile Derivatives: A Comparative Spectroscopic and Crystallographic Guide.

Sources

- 1. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 2. This compound Manufacturer & Supplier China | CAS 119463-68-0 | High Quality Chemical Product Information [nj-finechem.com]

- 3. This compound | 1186194-75-1 [chemicalbook.com]

- 4. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. assets.greenbook.net [assets.greenbook.net]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2,4-Difluoro-3-nitrobenzonitrile: Properties, Characterization, and Applications

This guide provides a comprehensive technical overview of 2,4-Difluoro-3-nitrobenzonitrile, a key intermediate in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physical properties, analytical characterization, safety protocols, and applications.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound (C₇H₂F₂N₂O₂) is an aromatic compound featuring a benzene ring substituted with two fluorine atoms, a nitro group, and a nitrile group. This unique combination of electron-withdrawing groups renders the molecule highly activated towards nucleophilic aromatic substitution, making it a valuable precursor for the synthesis of complex heterocyclic structures. Its strategic importance lies in its role as a versatile building block for the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer.[1][2] The fluorinated nature of this benzonitrile derivative is of particular interest in drug design, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A thorough understanding of the physical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 1186194-75-1 | [3][4] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [3][4] |

| Molecular Weight | 184.10 g/mol | [5] |

| Appearance | Colorless to yellow solid | [3][5] |

| Melting Point | 72 - 76 °C | [5] |

| Boiling Point | Not available (N/A) | [5] |

| Density | Not available (N/A) | [5] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in common organic solvents | [5] |

Note: The physical state has been described by some suppliers as a "liquid or low melting solid"[3], which is consistent with its reported melting point range near ambient temperature.

Experimental Protocols for Physical Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for its characterization and for ensuring its purity. The following are standard laboratory protocols for these measurements.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. For a pure compound, the melting range is typically narrow.

Caption: Protocol for Qualitative Solubility Testing.

This procedure should be repeated with a range of solvents of varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane, to establish a comprehensive solubility profile.

Spectroscopic and Analytical Characterization

While experimental spectral data for this compound is not widely available in public databases, the expected spectroscopic signatures can be predicted based on its structure and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Nitrile (-C≡N) | 2230 - 2250 | C≡N stretch |

| Nitro (-NO₂) | 1520 - 1560 and 1340 - 1380 | Asymmetric and symmetric N-O stretches |

| C-F | 1100 - 1300 | C-F stretch |

| Aromatic C=C | 1450 - 1600 | C=C stretches |

| Aromatic C-H | 3000 - 3100 | C-H stretch |

The presence of these characteristic peaks in an experimental spectrum would provide strong evidence for the compound's identity. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine, nitro, and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) is expected to appear around δ 115-120 ppm, while the aromatic carbons will resonate in the δ 110-160 ppm region. The carbons directly attached to the fluorine atoms will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) is expected at m/z 184. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 138) and NO (m/z 154).

Safety and Handling

Potential Hazards (inferred from similar compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. [7][10]* Skin and Eye Irritation: May cause skin and serious eye irritation. [7][10]* Respiratory Irritation: May cause respiratory irritation. [7] Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [5]

Applications in Research and Development

The primary application of this compound and its isomers is in the synthesis of pharmaceutical and agrochemical compounds. [1][11]The presence of multiple reactive sites allows for its use in the construction of a variety of complex molecular scaffolds.

Synthesis of Kinase Inhibitors

A major application of fluorinated nitrobenzonitriles is in the development of kinase inhibitors for cancer therapy. [2][12]These compounds serve as precursors for heterocyclic cores, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are known to bind to the ATP-binding site of various protein kinases. By blocking the activity of these enzymes, the downstream signaling pathways that promote tumor growth can be inhibited.

Caption: General synthetic scheme for the use of this compound in kinase inhibitor synthesis.

The highly activated fluorine atoms on the aromatic ring are excellent leaving groups for SNAr reactions with various nucleophiles, such as amines and hydrazines, which is often the initial step in the synthesis of these complex heterocyclic systems.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined physical properties and predictable reactivity make it an important tool for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its key characteristics to support its safe and effective use in research and development.

References

-

Methylamine Supplier. This compound. Available at: [Link]

-

PubChem. 2,6-Difluoro-3-nitrobenzonitrile. Available at: [Link]

-

West Liberty University. Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS# 36489. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis. Available at: [Link]

-

Japan International Cooperation Agency. III Analytical Methods. Available at: [Link]

- Google Patents. Process for producing 2,4-difluoronitrobenzene.

-

PubChem. 4-Fluoro-3-nitrobenzonitrile. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 3,5-Difluoro-4-nitrobenzonitrile in Research Chemistry. Available at: [Link]

- Google Patents. Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

PubChem. 2,4-Difluoronitrobenzene. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound Manufacturer & Supplier China | CAS 119463-68-0 | High Quality Chemical Product Information [nj-finechem.com]

- 6. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. westliberty.edu [westliberty.edu]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-3-nitrobenzonitrile

Executive Summary

2,4-Difluoro-3-nitrobenzonitrile is a pivotal chemical intermediate whose utility in modern synthetic chemistry, particularly in the development of pharmaceutical agents, cannot be overstated. The solubility profile of this compound is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We delve into the molecular characteristics that govern its solubility, present robust, step-by-step protocols for both qualitative and quantitative solubility determination, and discuss the profound implications of this data for researchers and drug development professionals.

Introduction: The Molecular Profile and Strategic Importance

This compound (CAS No: 1186194-75-1) is a substituted aromatic compound with the molecular formula C₇H₂F₂N₂O₂ and a molecular weight of 184.10 g/mol .[1][2] It typically appears as a colorless to yellow solid with a melting point in the range of 72-76 °C.[1] Its strategic importance is primarily rooted in its application as a versatile building block in medicinal chemistry. Fluorinated benzonitriles are foundational precursors in the synthesis of complex heterocyclic systems that form the core of targeted therapies, especially kinase inhibitors for oncology.[3][4][5] Understanding the solubility of this intermediate is therefore not merely an academic exercise; it is a fundamental prerequisite for efficient process development, enabling chemists to select appropriate solvent systems for synthesis, crystallization, and formulation.[6][7]

Theoretical Principles: Predicting Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[8]

The molecular structure of this compound features several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic.

-

Nitrile Group (-C≡N): This group is strongly polar.

-

Nitro Group (-NO₂): This is a highly polar, electron-withdrawing group.

-

Fluorine Atoms (-F): As highly electronegative atoms, they create significant bond dipoles.

The combination of a hydrophobic core with multiple polar functional groups results in a molecule with significant overall polarity. However, it lacks classic hydrogen bond donors (like -OH or -NH). This profile allows us to predict its solubility behavior:

-

Water (Polar Protic): Despite its polar groups, the molecule's hydrophobic benzene core and inability to donate hydrogen bonds suggest its solubility in water will be very low.[1][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents can engage in strong dipole-dipole interactions with the polar nitro and nitrile groups, making it very likely that this compound will exhibit high solubility in this class of solvents.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of the molecule suggests it will have limited solubility in nonpolar solvents.

Experimental Determination of Solubility

Accurate solubility data is essential and must be determined empirically. The following protocols are designed to provide a comprehensive and reliable characterization of the solubility of this compound.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). While an SDS for this compound is not widely available, data from closely related compounds like 2,4-Difluoronitrobenzene and other fluoronitrobenzonitriles indicate significant hazards.[9][10][11]

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[10][11]

-

Handling: Always handle this compound in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12] Avoid inhalation of dust and ensure adequate ventilation.[12]

Protocol 1: Qualitative Solubility Classification

This protocol provides a rapid assessment of solubility across a range of common laboratory solvents, allowing for the classification of the compound based on its behavior.[13][14]

Methodology:

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, Methanol, Acetone, Dichloromethane, Toluene, Hexane).

-

Aliquot Compound: Accurately weigh and add approximately 25 mg of this compound to each test tube.

-

Solvent Addition: Add the first solvent to its corresponding tube in 0.25 mL increments.

-

Mixing: After each addition, cap and shake the tube vigorously for 30 seconds. Observe for dissolution.

-

Observation: Continue adding solvent up to a total volume of 0.75 mL.[13]

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A noticeable amount of solid dissolves, but some remains.

-

Insoluble: No visible dissolution of the solid.

-

-

Record: Meticulously record the observations for each solvent in a structured table.

Caption: Workflow for Qualitative Solubility Assessment.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This method is a gold-standard technique for determining the precise equilibrium solubility of a compound in a specific solvent at a controlled temperature.[15] The causality behind this protocol is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring a true equilibrium is measured.

Methodology:

-

System Preparation: Place an excess amount of this compound (e.g., ~100 mg) into a sealed, screw-cap vial containing a known volume of the chosen solvent (e.g., 5.0 mL). The excess solid is critical to ensure saturation is achieved and maintained.

-

Equilibration: Place the vial in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vial for a prolonged period (minimum of 24 hours) to ensure equilibrium is reached.[15] A longer period (48-72 hours) is recommended to build confidence that the system is at steady-state.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours. This allows the excess, undissolved solid to settle completely, which is crucial to avoid sampling errors.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette fitted with a filter tip (e.g., a 0.45 µm PTFE syringe filter). This filtration step is non-negotiable as it prevents undissolved micro-particles from being included in the analysis, which would artificially inflate the solubility measurement.

-

Analysis: Quantify the concentration of the dissolved compound in the sampled aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) with an internal standard.[15]

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the volume of the aliquot.

Caption: Isothermal Shake-Flask Method for Quantitative Solubility.

Data Presentation

The systematic collection and clear presentation of solubility data are paramount for its utility.

Table 1: Qualitative Solubility Profile of this compound

This table should be used to record the results from Protocol 1. The data presented below is based on the predicted profile from chemical principles.[1][7]

| Solvent Class | Solvent | Predicted Solubility |

| Polar Protic | Water | Insoluble |

| Methanol | Partially Soluble | |

| Polar Aprotic | Acetone | Soluble |

| Acetonitrile (ACN) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| N,N-Dimethylformamide (DMF) | Soluble | |

| Nonpolar | Toluene | Sparingly Soluble |

| Hexane | Insoluble |

Table 2: Illustrative Quantitative Solubility Data at 25 °C

The following table is an illustrative example of how to present quantitative data obtained from Protocol 2. The values are hypothetical but reflect the expected solubility trends.

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | < 0.1 | < 0.0005 |

| Methanol | 15.2 | 0.083 |

| Acetonitrile | 125.5 | 0.682 |

| Acetone | 210.8 | 1.145 |

| Toluene | 5.4 | 0.029 |

| Hexane | < 0.1 | < 0.0005 |

Implications for Research and Drug Development

The solubility data of this compound directly informs several key stages of the R&D process:

-

Reaction Chemistry: The high solubility in polar aprotic solvents like DMF and Acetonitrile makes them excellent choices for reaction media, particularly for nucleophilic aromatic substitution (SNAr) reactions where this intermediate is often used.[5]

-

Purification: The low solubility in nonpolar solvents like hexane and moderate solubility in alcohols like methanol can be exploited for purification. A common strategy would be to precipitate the compound from a reaction mixture by adding an anti-solvent (like water or hexane) or to recrystallize it from a suitable solvent system (e.g., ethanol/water).[6]

-

Compound Management: For screening and storage, the high solubility in DMSO makes it the standard choice for creating stock solutions for biological assays.

-

Early Formulation: Understanding the poor aqueous solubility is the first step in identifying challenges for developing an oral dosage form if this compound were part of a final active pharmaceutical ingredient (API). This knowledge prompts early-stage formulation strategies to improve bioavailability.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry. Its solubility is not a static property but a critical dataset that influences its entire lifecycle from synthesis to application. This guide has provided the theoretical underpinnings to predict its solubility profile and offered robust, field-proven protocols for its empirical determination. By adhering to these methodologies, researchers and scientists can generate the reliable and accurate solubility data necessary to accelerate drug discovery and development programs.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99% MSDS. West Liberty University. Available at: [Link]

-

2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. This compound Manufacturer & Supplier China | CAS 119463-68-0 | High Quality Chemical Product Information [nj-finechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.ws [chem.ws]

- 9. westliberty.edu [westliberty.edu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. youtube.com [youtube.com]

The Alchemist's Guide to 2,4-Difluoro-3-nitrobenzonitrile: A Technical Treatise on Safe Handling and Application

In the intricate world of pharmaceutical synthesis and drug discovery, precision, and safety are paramount. Intermediary compounds, the unsung heroes of multi-step synthesis, demand our utmost respect and a deep understanding of their properties. This guide provides an in-depth technical exploration of 2,4-Difluoro-3-nitrobenzonitrile (CAS No. 1186194-75-1), a versatile but hazardous building block. Designed for the discerning researcher, scientist, and drug development professional, this document eschews rigid templates in favor of a logical, causality-driven narrative to ensure the safe and effective handling of this potent reagent.

The Molecular Profile: Understanding Reactivity and Hazard

This compound is a trifunctional aromatic compound. Its utility in synthesis is derived from the distinct reactivity of its three functional groups: two fluorine atoms, a nitro group, and a nitrile group. The benzene ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the ortho-nitro group and the para-nitrile group. This electronic configuration is the cornerstone of its chemical behavior and, consequently, its hazard profile.

The primary mode of reaction for this molecule is Nucleophilic Aromatic Substitution (SNAr) . The fluorine atoms, particularly the one at the 2-position (ortho to the nitro group), are highly activated and serve as excellent leaving groups.[1][2] This high reactivity makes the compound an excellent substrate for introducing a wide variety of nucleophiles, but it also means it can readily react with biological nucleophiles, contributing to its toxicity.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Value for 2,4-Difluoronitrobenzene (related compound) | Source(s) |

| CAS Number | 1186194-75-1 | 446-35-5 | [3][4][5] |

| Molecular Formula | C₇H₂F₂N₂O₂ | C₆H₃F₂NO₂ | [3][5] |

| Molecular Weight | 184.10 g/mol | 159.09 g/mol | [3][5] |

| Appearance | Colorless to yellow liquid or low melting solid | Clear yellow liquid | [4][5] |

| Melting Point | Not specified; low melting solid | 9.0 - 10.0 °C | [4][5] |

| Boiling Point | Not specified | 203.0 - 204.0 °C | [5] |

| Purity | Typically ≥96-98% (GC) | 99% | [4][6] |

Note: Specific physical data for this compound is limited. Data from the closely related compound 2,4-Difluoronitrobenzene is provided for context.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on data from structurally similar compounds, this compound is classified as a hazardous substance.[5][7] The primary hazards are acute toxicity upon ingestion, dermal contact, or inhalation, as well as its potential to cause serious skin and eye irritation.[5][8][9]

Hazard Statements (Inferred from related compounds):

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[5][7]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

The causality behind these hazards lies in the molecule's electrophilic nature. The electron-deficient aromatic ring is susceptible to attack by nucleophilic functional groups found in proteins and other biological macromolecules. This can disrupt cellular function, leading to the observed toxic effects. The irritant properties are likely due to localized reactions with moisture and tissues on the skin, eyes, and respiratory tract.

The Pillars of Safe Handling: Engineering and Personal Controls

A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The fundamental principle is to minimize exposure. All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[10] The fume hood provides critical ventilation to prevent the inhalation of vapors or dust and offers a physical barrier in case of a spill. A safety shower and eyewash station must be readily accessible.[11]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment. The following diagram outlines the mandatory PPE ensemble for handling this compound.

Caption: Mandatory PPE for handling this compound.

Causality of PPE Choices:

-

Double Gloving: Given the compound's dermal toxicity, double gloving with nitrile gloves provides an extra layer of protection. Should the outer glove become contaminated, it can be removed without compromising the barrier to the skin.[11]

-

Chemical Splash Goggles: Protects against accidental splashes to the eyes, which can cause serious irritation.[10]

-

Face Shield: Used in conjunction with goggles, a face shield protects the entire face from splashes, especially when handling larger quantities or during vigorous reactions.[11]

-

Respirator: While a fume hood is the primary respiratory control, an air-purifying respirator with appropriate cartridges should be used if there is a risk of aerosolization or if engineering controls are insufficient.[11]

Storage and Incompatibility: Preventing Unwanted Reactions

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[11] The container must be kept tightly closed to prevent the ingress of moisture.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][12][13] The electron-rich nature of strong bases can initiate vigorous, potentially uncontrolled SNAr reactions. Strong acids may react with the nitrile or nitro groups.

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical.

Caption: Workflow for responding to spills and personal exposure incidents.

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a poison center or doctor immediately.[5]

Application in Synthesis: A Practical Protocol for Nucleophilic Aromatic Substitution

To illustrate the practical handling of this compound, the following is a generalized, step-by-step protocol for a typical SNAr reaction with an amine nucleophile. This protocol is a self-validating system, with each step designed to mitigate the inherent hazards of the reagent.

Reaction: Substitution of this compound with a generic primary/secondary amine.

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, thermometer

Experimental Workflow Diagram:

Caption: Step-by-step experimental protocol for a typical SNAr reaction.

Detailed Methodology:

-

Inert Atmosphere: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes. This is critical to prevent atmospheric moisture from reacting with the base or nucleophile.[14]

-

Reagent Addition: In the fume hood, charge the flask with the anhydrous solvent (e.g., DMF), the amine nucleophile (1.1 equivalents), and the base (e.g., K₂CO₃, 1.5 equivalents).

-

Substrate Introduction: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Using a syringe, add this solution dropwise to the stirred reaction mixture at room temperature. A slow, controlled addition is crucial to manage any potential exotherm.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). The progress of the reaction should be monitored periodically (e.g., every hour) using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted product.[14]

This detailed protocol, grounded in the principles of chemical reactivity and safety, provides a robust framework for utilizing this compound in a research and development setting.

Conclusion

This compound is a potent and valuable reagent in the arsenal of the modern synthetic chemist. Its high reactivity, a consequence of its unique electronic structure, is a double-edged sword that enables powerful chemical transformations while demanding rigorous safety protocols. By understanding the fundamental principles of its reactivity, adhering to a multi-layered safety approach, and executing well-designed experimental plans, researchers can harness the synthetic power of this molecule safely and effectively, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

Alachem Co., Ltd. (n.d.). 1186194-75-1 | this compound. Retrieved January 19, 2026, from [Link]

-

Fluoropharm. (n.d.). 1186194-75-1 | this compound. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved January 19, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved January 19, 2026, from [Link]

-

Md. Serajul Haque Faizi, et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1898. [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Hartwig, J. F., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(29), 11599-11604. [Link]

-

St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. Retrieved January 19, 2026, from [Link]

-

Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2275-2281. [Link]

-

Louisiana State University. (n.d.). Table of Incompatible Chemicals. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzonitrile. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1186194-75-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 1186194-75-1 | this compound - Fluoropharm [fluoropharm.com]

- 7. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Difluoro-5-nitrobenzonitrile | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]

- 13. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]

- 14. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Blueprint of 2,4-Difluoro-3-nitrobenzonitrile: A Technical Guide for Advanced Research

Introduction: The Structural Significance of 2,4-Difluoro-3-nitrobenzonitrile

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. This compound (C₇H₂F₂N₂O₂) is a compound of significant interest, presenting a unique convergence of reactive sites and modulating electronic influences. The vicinal arrangement of a nitro group and a fluorine atom, combined with a para-fluorine and a nitrile moiety, creates a molecule with a distinct electronic profile, making it a valuable intermediate for the synthesis of complex chemical entities.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound. As experimentally derived public spectra for this specific molecule are not extensively available, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a detailed, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to identify, characterize, and utilize this versatile chemical building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-nuclear Perspective

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a comprehensive analysis necessitates a multi-nuclear approach, examining ¹H, ¹³C, and ¹⁹F spectra. The interplay of the electron-withdrawing nitro and nitrile groups, alongside the electronegative fluorine atoms, results in a highly informative set of spectra.

Experimental Protocol: NMR Spectroscopy

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.

-

Sample Preparation :

-

Accurately weigh 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Ensure complete dissolution, using gentle vortexing if necessary.[2]

-

The choice of solvent is critical, as it can influence chemical shifts. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar compounds.

-

-

Instrumental Parameters :

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

For ¹H NMR, a standard pulse sequence is typically sufficient.

-

For ¹³C NMR, proton decoupling (e.g., ¹³C{¹H}) is employed to simplify the spectrum by collapsing carbon-proton couplings into singlets.[3] However, for fluorinated compounds, C-F couplings will still be present.[3]

-

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is used. Proton decoupling (¹⁹F{¹H}) can be used to simplify the spectra.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[2]

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound will display two signals corresponding to the two aromatic protons. The electron-withdrawing nature of the nitro, nitrile, and fluorine substituents will shift these protons significantly downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 8.2 - 8.4 | Doublet of Doublets (dd) | ³J(H-H) ≈ 9 Hz, ⁴J(H-F) ≈ 5 Hz | H-6 |

| ~ 7.5 - 7.7 | Triplet of Doublets (td) or Multiplet (m) | ³J(H-H) ≈ 9 Hz, ³J(H-F) ≈ 8 Hz, ⁵J(H-F) ≈ 2 Hz | H-5 |

Interpretation:

-

H-6: This proton is ortho to the electron-withdrawing nitrile group and para to a fluorine atom, resulting in a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-5 (³J, ortho coupling) and the fluorine at C-4 (⁴J, meta coupling).

-

H-5: This proton is ortho to the fluorine at C-4 and meta to both the nitro group and the nitrile group. It will experience a complex coupling pattern, coupling to H-6 (³J, ortho), the fluorine at C-4 (³J, ortho), and the fluorine at C-2 (⁵J, para coupling), likely resulting in a triplet of doublets or a more complex multiplet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals. The chemical shifts are influenced by the attached functional groups, and the carbons bonded to fluorine will exhibit large one-bond coupling constants (¹J(C-F)).

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) | Assignment |

| ~ 160 - 165 | Doublet of Doublets (dd) | ¹J(C-F) ≈ 260-270, ²J(C-F) ≈ 15-20 | C-4 |

| ~ 155 - 160 | Doublet of Doublets (dd) | ¹J(C-F) ≈ 260-270, ²J(C-F) ≈ 15-20 | C-2 |

| ~ 140 - 145 | Doublet (d) | ²J(C-F) ≈ 20-25 | C-3 |

| ~ 130 - 135 | Doublet (d) | ³J(C-F) ≈ 5-10 | C-6 |

| ~ 120 - 125 | Doublet of Doublets (dd) | ²J(C-F) ≈ 20-25, ⁴J(C-F) ≈ 3-5 | C-5 |

| ~ 115 - 120 | Singlet or small doublet | C-1 (ipso-CN) | |

| ~ 110 - 115 | Singlet | -CN |

Interpretation:

-

C-F Carbons (C-2, C-4): These carbons will be significantly downfield and will appear as doublets of doublets due to the large one-bond coupling to their directly attached fluorine and a smaller two-bond coupling to the adjacent fluorine. The ¹J(C-F) coupling constants are typically in the range of 240-270 Hz.[3]

-

C-NO₂ Carbon (C-3): This carbon is attached to the nitro group and is situated between two fluorine-bearing carbons. It will be deshielded and will show coupling to both adjacent fluorine atoms.

-

Aromatic CH Carbons (C-5, C-6): Their chemical shifts are influenced by the surrounding electron-withdrawing groups and couplings to the fluorine atoms.

-

Nitrile Carbons (C-1, -CN): The ipso-carbon (C-1) and the nitrile carbon itself will appear in the typical region for aromatic and nitrile carbons, respectively.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct information about the fluorine environments. We expect two signals, each corresponding to one of the fluorine atoms.

| Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ -110 to -120 | Doublet of Doublets (dd) | ³J(F-F) ≈ 20 Hz, ³J(H-F) ≈ 8 Hz | F at C-4 |

| ~ -130 to -140 | Doublet of Doublets (dd) | ³J(F-F) ≈ 20 Hz, ⁵J(H-F) ≈ 2 Hz | F at C-2 |

Interpretation:

-

The chemical shifts of aromatic fluorine atoms are sensitive to the electronic nature of the other substituents on the ring. The presence of the ortho-nitro group to F at C-2 will likely cause it to be more shielded (less negative ppm value) compared to the F at C-4.

-

The two fluorine atoms will couple to each other, resulting in a doublet for each signal with a typical ortho F-F coupling constant of around 20 Hz.

-

Each fluorine will also couple to the neighboring protons, further splitting the signals into doublets of doublets.

Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pathways

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For this compound, with a molecular weight of 184.10 g/mol , we can predict a fragmentation pattern based on the lability of the nitro group and other substituents.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization :

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Electron Ionization (EI) is a common technique for small, volatile molecules and typically induces significant fragmentation.

-

Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which may result in a more prominent molecular ion peak.

-

-

Mass Analysis :

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A high-resolution mass spectrometer can provide an accurate mass measurement, which helps to confirm the elemental composition.

-

Predicted Fragmentation Pattern (under EI)

The molecular ion (M⁺•) peak is expected at m/z 184. The fragmentation will likely be dominated by losses related to the nitro group.

| m/z | Proposed Fragment | Neutral Loss | Interpretation |

| 184 | [C₇H₂F₂N₂O₂]⁺• | - | Molecular Ion (M⁺•) |

| 154 | [C₇H₂F₂N₂O]⁺• | NO | Loss of nitric oxide, common for nitroaromatics |

| 138 | [C₇H₂F₂N]⁺ | NO₂ | Loss of a nitro radical, a major fragmentation pathway |

| 111 | [C₆H₂F₂]⁺ | NO₂, CN | Subsequent loss of a cyano radical from the [M-NO₂]⁺ ion |

| 92 | [C₅H₂F]⁺ | NO₂, CN, F | Loss of a fluorine atom from the [M-NO₂-CN]⁺ ion |

Interpretation:

The most characteristic fragmentation of nitroaromatic compounds is the loss of the NO₂ group (a loss of 46 mass units) to give the fragment at m/z 138. Another common pathway is the loss of NO (30 mass units) to yield the fragment at m/z 154. Subsequent fragmentations, such as the loss of the nitrile group (CN, 26 mass units) or fluorine atoms (F, 19 mass units), will lead to the other observed ions. The relative intensities of these fragment peaks provide a structural fingerprint.

Caption: Predicted primary fragmentation pathways for this compound.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides an unambiguous confirmation of its complex structure. This guide, by integrating established experimental protocols with predictive data analysis grounded in fundamental principles, serves as a vital resource for researchers. The detailed interpretation of the expected spectral features—the distinct proton and fluorine environments in NMR, the characteristic vibrational modes in IR, and the predictable fragmentation in MS—equips scientists with the necessary tools to confidently identify and utilize this important chemical intermediate in their research and development endeavors. The self-validating nature of these combined techniques ensures the highest degree of scientific integrity in structural characterization.

References

- BenchChem. (2025). A Comparative Analysis of NMR Spectral Data for Substituted Benzonitriles.

- Koch, M., & Schmidt, T. C. (2012). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1746-1756.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041950).

- SpectraBase. (n.d.). 3,5-Dichloro-2,4-difluoro-nitrobenzene - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene.

- Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- University of Regensburg. (n.d.). 19Flourine NMR.

- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(15), 4984.

- BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4).

- PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- BenchChem. (2025). Spectroscopic Profile of 2,3-Difluoro-6-nitrobenzonitrile: A Technical Guide.

- BenchChem. (2025). Confirming the Structure of 2,3-Difluoro-6-nitrobenzonitrile Derivatives: A Comparative Spectroscopic and Crystallographic Guide.

- Methylamine Supplier. (n.d.). This compound.

- University of Calgary. (n.d.). IR: nitro groups.

- The Royal Society of Chemistry. (n.d.).

- PubChem. (n.d.). 1-Bromo-2,4-difluoro-3-nitrobenzene.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- ResearchGate. (2025, August 8). Comparative study of Spectroscopic Analysis of 2 Chloro 5 Nitrobenzonitrile and 2,5 Dichlorobenzonitrile.

- PubChem. (n.d.). 1-Fluoro-3-nitrobenzene.

- Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.

- Iowa State University Chemical Instrumentation Facility. (n.d.).

- SpectraBase. (n.d.). 1,2-Difluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts.

- MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068.

- Organomation. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2019, June 5). 15.5: 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments.

- Slideshare. (2013, February 7). Mass Spectrometry analysis of Small molecules.

- ChemicalBook. (n.d.). 1,2-Difluorobenzene(367-11-3) 1H NMR spectrum.

- SpectraBase. (n.d.). DIFLUOROIODOBENZENE - Optional[19F NMR] - Chemical Shifts.

- PMC - NIH. (n.d.).

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- University of Cambridge. (n.d.). Chemical shifts.

- The McCrone Group. (2015, November 19). Techniques for Obtaining Infrared Spectra.

- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.

- ChemicalBook. (n.d.). 1,4-Difluorobenzene(540-36-3) 1H NMR spectrum.

- UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Wikipedia. (n.d.). Infrared spectroscopy.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- University of Ottawa NMR Facility Blog. (2007, October 9).

- SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[13C NMR] - Chemical Shifts.

Sources

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2,4-Difluoro-3-nitrobenzonitrile

Abstract

2,4-Difluoro-3-nitrobenzonitrile is a polyfunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by the reactivity of two distinct sites: the electron-deficient aromatic ring and the electrophilic nitrile group. While nucleophilic aromatic substitution (SNAr) at the fluorine positions is well-documented, the reactivity of the cyano group is more nuanced and often overlooked. This technical guide provides a comprehensive analysis of the chemical behavior of the nitrile functionality within this highly activated molecular framework. We will explore the profound influence of the vicinal nitro and fluoro substituents on the nitrile's electrophilicity and delve into key transformations including hydrolysis, reduction, cycloaddition, and reactions with organometallic reagents. This document is intended for researchers, chemists, and drug development professionals seeking to strategically leverage the unique reactivity of this versatile building block.

Electronic and Steric Profile: A Tale of Two Effects

The reactivity of any functional group is fundamentally governed by the electronic and steric environment imposed by its neighbors. In this compound, the nitrile group is situated on a benzene ring heavily substituted with powerful electron-withdrawing groups (EWGs).

-

Electronic Effects : The synergistic electron-withdrawing power of two fluorine atoms and a nitro group dramatically influences the nitrile functionality.

-

Inductive Effect (-I) : All three substituents (nitro and both fluorines) exert a strong electron-withdrawing inductive effect through the sigma bonds, polarizing the bonds and pulling electron density away from the ring and the attached nitrile carbon.

-

Mesomeric Effect (-M) : The nitro group and the nitrile group itself are potent -M groups, withdrawing electron density from the aromatic π-system via resonance. This delocalization creates significant positive charge character on the nitrile carbon, enhancing its electrophilicity far beyond that of unsubstituted benzonitrile.[1][2][3]

-

This intense electron deficiency makes the nitrile carbon a prime target for nucleophilic attack.

-

Steric Effects : The nitro group at the C3 position is ortho to the nitrile. This proximity can create significant steric hindrance, potentially impeding the approach of bulky nucleophiles to the nitrile carbon and influencing the feasibility of certain transformations.[4][5]

The Central Dichotomy: Nitrile Addition vs. Aromatic Substitution

A critical consideration for any synthetic chemist using this compound is the competition between two primary reaction pathways when a nucleophile is introduced:

-

Nucleophilic Addition to the Nitrile : Attack at the electrophilic carbon of the C≡N triple bond.

-

Nucleophilic Aromatic Substitution (SNAr) : Attack at the carbon atoms bearing the fluorine leaving groups, primarily the C4 position, which is para to the strongly activating nitro group.

The outcome of a reaction is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, "hard" nucleophiles may favor attack at the harder electrophilic center of the nitrile, while "softer," more polarizable nucleophiles might preferentially attack the aromatic ring. This competitive nature must be at the forefront of experimental design.

Key Transformations of the Nitrile Group

Despite the competing SNAr pathway, the highly activated nitrile group can undergo several valuable transformations. The following sections detail the mechanisms and provide generalized protocols applicable to such electron-deficient systems.

A. Hydrolysis to 2,4-Difluoro-3-nitrobenzoic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation. For electron-deficient benzonitriles, this reaction is typically accelerated under strongly acidic conditions.

Mechanistic Insight : The reaction proceeds via protonation of the nitrile nitrogen, which further enhances the electrophilicity of the carbon. A weak nucleophile, such as water, can then attack this activated carbon. The strong electron-withdrawing substituents on the ring are known to accelerate this rate-determining nucleophilic attack step in highly concentrated acids.[6][7][8] The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.

Table 1: Representative Conditions for Hydrolysis of Substituted Benzonitriles

| Entry | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | 4-Nitrobenzonitrile | 18.2 M H₂SO₄, 25°C | Quantitative | [6] |

| 2 | 4-Chlorobenzonitrile | 18.2 M H₂SO₄, 25°C | Quantitative | [6] |

| 3 | Benzonitrile | 10 M NaOH, Reflux | >95% (as salt) |[9] |

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

-

Carefully add concentrated sulfuric acid (e.g., 18.2 M, ~10-20 mL per gram of nitrile).

-

Heat the mixture with stirring (e.g., 100-140°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated solid product, 2,4-Difluoro-3-nitrobenzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry the product.

B. Reduction to 2,4-Difluoro-3-nitrobenzylamine

The reduction of nitriles is a primary route to amines. The enhanced electrophilicity of the nitrile in the target molecule makes it highly susceptible to reduction by hydride reagents.

Mechanistic Insight : The reaction involves the nucleophilic addition of a hydride ion (from a source like LiAlH₄) to the nitrile carbon, forming an intermediate imine anion. This is followed by a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to the primary amine.[1][10] A significant challenge in this system is the potential for concurrent reduction of the nitro group. Achieving chemoselectivity for the nitrile over the nitro group is difficult with powerful, non-specific reducing agents like LiAlH₄.

Table 2: Comparison of Reducing Agents for Nitriles

| Reagent | Product from R-CN | Typical Conditions | Notes on Chemoselectivity |

|---|---|---|---|

| LiAlH₄ | R-CH₂NH₂ | Anhydrous THF or Et₂O, then H₂O workup | Reduces most polar π-bonds, including nitro groups.[1] |

| H₂ / Raney Ni | R-CH₂NH₂ | High pressure H₂, EtOH or MeOH | Will readily reduce nitro groups, often preferentially. |

| SmI₂ | R-CH₂NH₂ | THF, Lewis base activator | A single-electron transfer agent with good functional group tolerance.[11] |

Experimental Protocol: Reduction with LiAlH₄

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

-

Upon completion, cool the mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure to yield the crude amine product. Note: This protocol will likely yield a mixture of products due to the reduction of the nitro group.

C. [3+2] Cycloaddition to form 5-(2,4-Difluoro-3-nitrophenyl)-1H-tetrazole

The [3+2] cycloaddition of nitriles with azide is a powerful method for synthesizing 5-substituted-1H-tetrazoles, which are important carboxylic acid bioisosteres in drug design.

Mechanistic Insight : The reaction involves the addition of an azide anion to the nitrile. Theoretical studies have shown that the activation barriers for this reaction correlate strongly with the electron-withdrawing potential of the substituent on the nitrile.[12][13][14] Therefore, this compound is an exceptionally well-activated substrate for this transformation and is expected to react readily.

Table 3: Conditions for Tetrazole Synthesis from Electron-Deficient Nitriles

| Entry | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Aromatic Nitriles (EWG) | NaN₃, CuSO₄·5H₂O, DMSO, 120°C | 85-95% | [15] |

| 2 | Benzonitrile | NaN₃, NH₄Cl, DMF, 120°C | Good | [16] |

| 3 | Various Nitriles | NaN₃, Co(II)-complex, MeOH, Reflux | 80-98% |[16] |

Experimental Protocol: Tetrazole Synthesis

-

In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, ~1.5 eq), and a catalyst such as zinc chloride (ZnCl₂, ~1.0 eq) or ammonium chloride (NH₄Cl, ~1.5 eq).

-

Add a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Heat the reaction mixture with stirring (e.g., 100-130°C) for several hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker of water.

-

Acidify the solution with dilute HCl (e.g., 2 M) to a pH of ~2-3 to protonate the tetrazole and induce precipitation.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

D. Reaction with Grignard Reagents to form Ketones

The addition of organometallic reagents like Grignard reagents to nitriles, followed by hydrolysis, is a classic method for ketone synthesis.

Mechanistic Insight : The carbon-magnesium bond of the Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic nitrile carbon. This forms a magnesium salt of an imine anion. This intermediate is stable to further addition. Subsequent acidic aqueous workup hydrolyzes the imine to the corresponding ketone.[17][18]

Key Challenge : For this compound, this reaction is highly challenging. Grignard reagents are strong nucleophiles and can readily participate in SNAr at the activated C-F positions. Therefore, a mixture of products is highly probable, and directing the reaction exclusively to the nitrile group would require careful optimization and potentially the use of less reactive organometallic reagents or specific catalysts.

Experimental Protocol: Reaction with Grignard Reagent

-

To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to 0°C.

-

Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, ~1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

-

Cool the mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl or dilute HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the desired ketone from potential SNAr byproducts.

Conclusion and Future Outlook

The nitrile group of this compound is a highly activated electrophilic center, primed for a variety of synthetically useful transformations. Its reactivity is profoundly enhanced by the cumulative electron-withdrawing effects of the adjacent nitro and fluoro substituents. While standard nitrile chemistry such as hydrolysis, reduction, and cycloaddition to tetrazoles is expected to proceed readily, the practical application is complicated by the molecule's dual reactivity. The electron-deficient aromatic ring presents a competing site for nucleophilic aromatic substitution, a pathway that can dominate under many conditions.

The key to unlocking the full synthetic potential of this building block lies in the development of chemoselective methodologies. Future research should focus on reaction conditions, catalysts, and tailored nucleophiles that can differentiate between the nitrile carbon and the aromatic C-F centers. Such advancements will enable chemists to precisely harness the reactivity of either site, paving the way for more efficient and elegant syntheses of complex pharmaceuticals and advanced materials.

References

-

Reactivity of Nitriles. (2023). Chemistry LibreTexts. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-6. [Link]

-

Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar. [Link]

-

Mechanisms of tetrazole formation by addition of azide to nitriles. (n.d.). Semantic Scholar. [Link]

-

What is the action of Grignard reagent on benzonitrile?. (2023). Krayonnz. [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (2024). ACS Omega. [Link]

-

Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2002). ACS Publications. [Link]

-

Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. (2021). ChemRxiv. [Link]

-

Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]

-

Remarkable electronic and steric effects in the nitrile biotransformations for the preparation of enantiopure functionalized carboxylic acids and amides. (2007). PubMed. [Link]

-